Cas no 4361-27-7 (3-cyclohexylprop-2-ynoic acid)

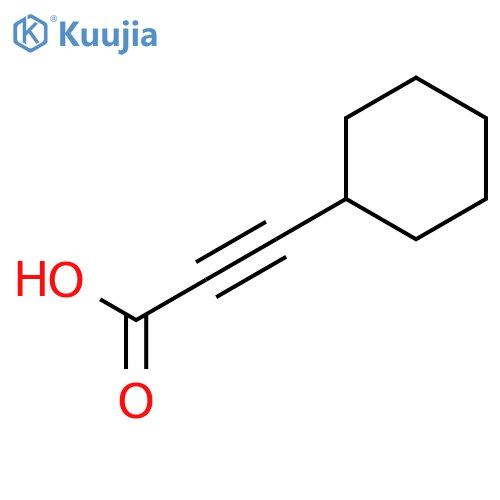

3-cyclohexylprop-2-ynoic acid structure

商品名:3-cyclohexylprop-2-ynoic acid

CAS番号:4361-27-7

MF:C9H12O2

メガワット:152.190382957458

MDL:MFCD20347444

CID:1040261

3-cyclohexylprop-2-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Cyclohexylpropiolic acid

- 3-cyclohexylprop-2-ynoic acid

- 2-Propynoic acid, 3-cyclohexyl-

- 3-cyclohexylpropynoic acid

- AGN-PC-007WUB

- ANW-75408

- CTK1C8084

- Cyclohexylacetylen-carbonsaeure

- cyclohexyl-propiolic acid

- Cyclohexyl-propiolsaeure

- Hexahydrophenyl-propiolsaeure

- SureCN420248

-

- MDL: MFCD20347444

- インチ: InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-5H2,(H,10,11)

- InChIKey: KMRBXDYETYBRAQ-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)C#CC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

3-cyclohexylprop-2-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288263-100mg |

3-Cyclohexylprop-2-ynoic acid |

4361-27-7 | 97% | 100mg |

¥2624.00 | 2024-05-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3868-1G |

3-cyclohexylprop-2-ynoic acid |

4361-27-7 | 95% | 1g |

¥ 5,148.00 | 2023-04-13 | |

| TRC | C993260-10mg |

3-Cyclohexylpropiolic acid |

4361-27-7 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM125256-1g |

3-cyclohexylpropiolic acid |

4361-27-7 | 95% | 1g |

$*** | 2023-05-30 | |

| TRC | C993260-100mg |

3-Cyclohexylpropiolic acid |

4361-27-7 | 100mg |

$ 185.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288263-1g |

3-Cyclohexylprop-2-ynoic acid |

4361-27-7 | 97% | 1g |

¥6921.00 | 2024-05-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3868-100MG |

3-cyclohexylprop-2-ynoic acid |

4361-27-7 | 95% | 100MG |

¥ 1,287.00 | 2023-04-13 | |

| abcr | AB484984-100mg |

3-Cyclohexylpropiolic acid; . |

4361-27-7 | 100mg |

€596.60 | 2025-02-16 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3868-500mg |

3-cyclohexylprop-2-ynoic acid |

4361-27-7 | 95% | 500mg |

¥3370.0 | 2024-04-19 | |

| 1PlusChem | 1P00DIG2-100mg |

3-Cyclohexylpropiolic acid |

4361-27-7 | 95% | 100mg |

$410.00 | 2024-05-02 |

3-cyclohexylprop-2-ynoic acid 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

4361-27-7 (3-cyclohexylprop-2-ynoic acid) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4361-27-7)3-cyclohexylprop-2-ynoic acid

清らかである:99%

はかる:1g

価格 ($):432.0